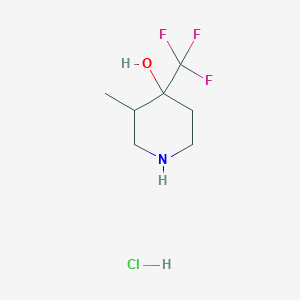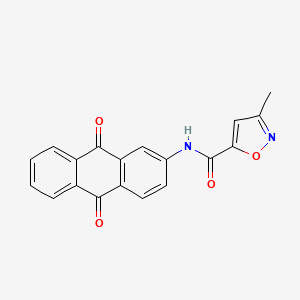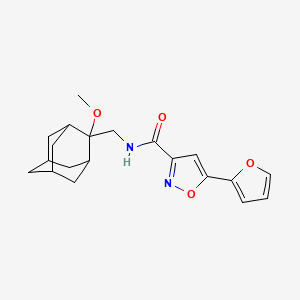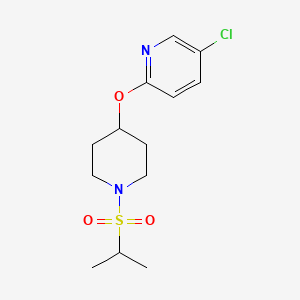![molecular formula C12H12ClFN2O6 B2987091 5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid CAS No. 2287342-24-7](/img/structure/B2987091.png)
5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid, also known as CF3, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. CF3 is a member of the benzoic acid family and is a derivative of 2-amino-4-nitrophenol.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. DHODH is essential for the growth and proliferation of cancer cells and is a validated target for cancer therapy. This compound inhibits the activity of DHODH by binding to its active site, thereby preventing the synthesis of pyrimidine nucleotides and inhibiting cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes in the body. This compound inhibits the activity of DHODH, which leads to the suppression of cancer cell growth. Additionally, this compound has been shown to have anti-inflammatory properties, which can be attributed to its ability to inhibit the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant properties, which can help to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid is its specificity for DHODH, which makes it a promising candidate for cancer therapy. This compound has also been shown to have low toxicity, which is an essential characteristic for any potential therapeutic agent. However, one of the limitations of this compound is its poor solubility, which can make it challenging to work with in lab experiments.
Orientations Futures
There are several future directions for 5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid research. One area of focus is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another area of focus is the optimization of this compound's pharmacokinetic properties to improve its efficacy as a therapeutic agent. Additionally, further studies are needed to explore the potential of this compound in the treatment of other diseases, such as autoimmune disorders and viral infections. Overall, this compound is a promising compound with significant potential for use in the field of medicine.
Méthodes De Synthèse
The synthesis of 5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid involves the reaction of 2-amino-4-nitrophenol with 2-methylpropan-2-yl chloroformate, followed by the addition of 5-chloro-4-fluoro-3-nitrobenzoic acid. The resulting compound is then purified through recrystallization to obtain the final product. This synthesis method has been validated through various studies and is considered a reliable method for producing this compound.
Applications De Recherche Scientifique
5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid has been extensively studied for its potential use in the treatment of various diseases, including cancer and inflammation. This compound has been shown to inhibit the activity of a specific enzyme, which is involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and has the potential to be used as a therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
5-chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2O6/c1-12(2,3)22-11(19)15-8-5(10(17)18)4-6(13)7(14)9(8)16(20)21/h4H,1-3H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKFCJJUJUTTOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1C(=O)O)Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(benzo[d]thiazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2987012.png)
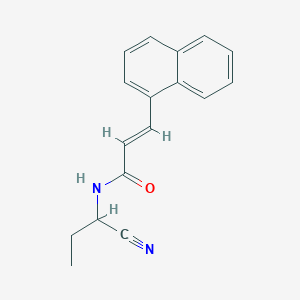
![2-(4-(trifluoromethoxy)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2987016.png)
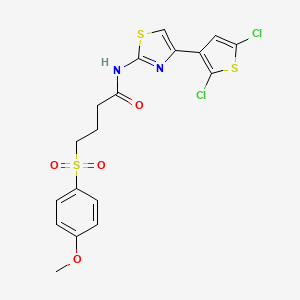


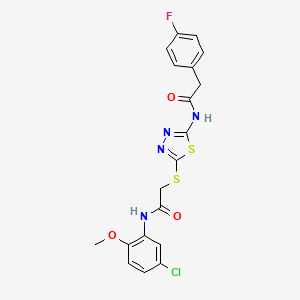
![1-[(2R)-2-(Methylsulfonylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2987025.png)
